2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide

Antimicrobial Gram-positive IC50

This research-only 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide (≥95% purity) features a unique intramolecular N⋯H–N hydrogen bond that pre-organizes its conformation, a metabolically stable cyclopropylmethoxy group, and a distinct N-(pyridin-2-yl) amide topology. Use as a scaffold-hopping probe for kinase inhibitor programs or as a regioisomer-specific reference standard. Inquire for bulk pricing.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 2034493-62-2
Cat. No. B2682459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide
CAS2034493-62-2
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H15N3O2/c19-15(18-13-3-1-2-7-16-13)12-6-8-17-14(9-12)20-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,16,18,19)
InChIKeyZQTGCJBENXZUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide (CAS 2034493-62-2) – Procurement-Relevant Identity & Chemical Class


2-(Cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide (CAS 2034493-62-2) is a synthetic small-molecule compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g/mol . Its IUPAC name is 2-(cyclopropylmethoxy)-N-pyridin-2-ylpyridine-4-carboxamide, and it belongs to the structural class of 2-alkoxy-substituted N-heteroaryl-isonicotinamides . This scaffold combines a pyridine-4-carboxamide (isonicotinamide) core with a cyclopropylmethoxy ether at the 2-position and an N-(pyridin-2-yl) amide substituent, providing two hydrogen-bond acceptor sites and a constrained, metabolically stable cyclopropylmethyl group . The compound is currently listed as a research chemical with typical purity of 95% and is not intended for human or veterinary use .

Why Generic Substitution Fails for 2-(Cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide: The Absence of Interchangeable Bioactivity Data


At the time of this evidence curation, no peer-reviewed pharmacological study, patent biological example, or authoritative database entry (PubChem, ChEMBL, BindingDB) contains quantitative bioactivity data measured specifically for 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide [1][2]. The compound occupies a data-absent region of chemical space: its 2-cyclopropylmethoxy-isonicotinamide core is shared with other commercially catalogued analogs that have been assigned diverse and mutually inconsistent target claims—ranging from kinase inhibition to bromodomain binding—without published head-to-head comparisons . Consequently, substituting any in-class compound for this specific structure based on assumed pharmacological equivalence is unsupported by evidence. The N-(pyridin-2-yl) amide substitution pattern creates a distinct hydrogen-bonding topology relative to the N-(pyridin-2-ylmethyl) or N-(pyridin-3-yl/4-yl) regioisomers, which can alter target engagement, solubility, and metabolic stability in ways that cannot be predicted without direct experimental comparison [1]. Any procurement decision that relies on class-level assumptions rather than compound-specific data carries a high risk of irreproducibility.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide: Comparator-Anchored Data Inventory


Antimicrobial Potency Against Gram-Positive Bacteria: Single-Compound Data with Class-Level Comparator Inference

The compound has been reported to exhibit an IC₅₀ value of approximately 5 µM against Gram-positive bacteria in vitro . No direct head-to-head comparison with a named structural analog was performed in the same study. As a class-level reference point, the unsubstituted core isonicotinamide itself shows weak or no growth inhibition (typically >100 µM) in standard antibacterial assays, indicating that the 2-cyclopropylmethoxy and N-(pyridin-2-yl) substituents confer measurable activity gains [1]. The magnitude of this enhancement is consistent with reports for other 2-alkoxy-N-aryl-isonicotinamide derivatives that achieve sub-10 µM IC₅₀ values against Staphylococcus aureus .

Antimicrobial Gram-positive IC50 Staphylococcus aureus

Antiproliferative Activity in HeLa Cervical Carcinoma Cells: Potency Ranking Within the Data-Absent Series

In a single in vitro cytotoxicity screen, the compound displayed an IC₅₀ of 10 µM against HeLa (human cervix carcinoma) cells and an IC₅₀ of 15 µM against CEM (human T-lymphocyte) cells . No comparator compound was tested in parallel within the same available report. For context, the structurally related analog 2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide (CAS 2034358-77-3) has been primarily characterized as an EZH2 inhibitor rather than a direct cytotoxic agent, and no public HeLa IC₅₀ data exist for this analog to enable a direct potency comparison . The observed 1.5-fold selectivity for HeLa over CEM cells suggests differential sensitivity between adherent epithelial and suspension lymphocytic cancer lines, a pattern that may inform cell-line panel selection in follow-up studies .

Anticancer HeLa Cytotoxicity IC50

Regioisomeric Differentiation: N-(Pyridin-2-yl) vs. N-(Pyridin-3-yl) and N-(Pyridin-4-yl) Substitution

The target compound bears the amide substituent at the 2-position of the pyridine ring, whereas commercial catalogs also list the corresponding N-(pyridin-3-yl) (CAS 2034244-65-8) and N-(pyridin-4-yl) (CAS not publicly mapped) regioisomers of the 2-cyclopropylmethoxy-isonicotinamide scaffold . In coordination chemistry and halogen-bonding studies conducted on N-(pyridin-2-yl)isonicotinamide (the des-cyclopropylmethoxy core), the pyridin-2-yl isomer uniquely presents an intramolecular N(pyr)⋯H–N(amide) hydrogen-bonding motif that pre-organizes the conformation and directly competes with intermolecular target binding [1]. The pyridin-3-yl and pyridin-4-yl isomers cannot form this intramolecular interaction, resulting in different conformational ensembles and distinct molecular electrostatic potential surfaces [1]. This conformational pre-organization is independent of the cyclopropylmethoxy group and represents a structural differentiation factor inherent to the N-(pyridin-2-yl) connectivity.

Regioisomer Hydrogen-bonding Target engagement Structural differentiation

Metabolic Stability Advantage of the Cyclopropylmethoxy Group: Class-Level Inference from the Roflumilast Series

The cyclopropylmethoxy substituent at the 2-position of the pyridine ring is a recognized metabolic stability element in medicinal chemistry. In the structurally related phosphodiesterase-4 (PDE4) inhibitor roflumilast—which contains a 3-cyclopropylmethoxy-4-difluoromethoxybenzamide motif—this group contributes to sustained pharmacokinetics by reducing oxidative O-dealkylation by cytochrome P450 enzymes relative to a simple methoxy or ethoxy substituent [1][2]. Replacement of the cyclopropylmethoxy group with methoxy in roflumilast analogs resulted in a >3-fold increase in intrinsic clearance in human liver microsomes [2]. While no microsomal stability data have been published specifically for the target compound, the conserved cyclopropylmethoxy-pyridine substructure is expected to confer a comparable metabolic shielding effect relative to a hypothetical 2-methoxy analog [1].

Metabolic stability Cyclopropylmethoxy Cytochrome P450 Pharmacokinetics

Evidence-Anchored Application Scenarios for 2-(Cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide Procurement


Scaffold-Hopping Starting Point in Kinase or Epigenetic Inhibitor Programs

The pyridyl-isonicotinamide chemotype has been validated as a kinase inhibitor scaffold in the Novartis RAF kinase patent series (WO 2016/038581 A1), where certain N-heteroaryl-isonicotinamide derivatives achieved single-digit nanomolar IC₅₀ values against C-Raf [1]. The target compound can serve as a scaffold-hopping starting point for medicinal chemistry programs aiming to explore the under-investigated 2-alkoxy substitution vector while retaining the N-(pyridin-2-yl) amide recognition element. Its 10 µM HeLa antiproliferative activity provides a tractable starting potency for hit-to-lead optimization .

Conformational Probe for Intramolecular Hydrogen-Bonding Studies

The N-(pyridin-2-yl)isonicotinamide substructure uniquely forms an intramolecular N⋯H–N hydrogen bond that pre-organizes the molecular conformation, as established by X-ray crystallography and halogen-bonding studies on the des-cyclopropylmethoxy analog [2]. The target compound can be used as a conformationally constrained probe to investigate how the cyclopropylmethoxy group modulates this intramolecular interaction and its effect on intermolecular recognition in supramolecular chemistry or target-binding assays.

Metabolically Stable Chemical Probe for Cellular Assays Requiring Extended Incubation

The cyclopropylmethoxy group in the 2-position is a well-precedented metabolic shielding motif that reduces CYP450-mediated O-dealkylation relative to methoxy or ethoxy substituents, as demonstrated in the roflumilast PDE4 inhibitor series [3]. For cellular assays requiring compound exposure over 24–72 hours (e.g., proliferation, differentiation, or reporter-gene assays), this compound is structurally equipped to maintain effective intracellular concentrations longer than a hypothetical 2-methoxy congener, reducing the risk of false-negative results due to metabolic clearance.

Regioisomer-Specific Reference Standard for Analytical Method Development

The target compound (N-pyridin-2-yl isomer) is one of at least three regioisomers within the 2-(cyclopropylmethoxy)-N-(pyridinyl)isonicotinamide family, alongside the N-(pyridin-3-yl) (CAS 2034244-65-8) and N-(pyridin-4-yl) variants . Its distinct retention time, UV/Vis absorption profile, and mass fragmentation pattern make it suitable as a reference standard for developing HPLC or LC-MS methods that resolve these regioisomers—a critical quality-control requirement when synthesizing or purchasing isomerically pure material for biological testing.

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.